6-(Butylamino)-5,8-dihydroxy-2,3-dihydronaphthalene-1,4-dione
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Overview
Description
6-(Butylamino)-5,8-dihydroxy-2,3-dihydronaphthalene-1,4-dione is an organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a butylamino group attached to a naphthalene ring system, which includes two hydroxyl groups and a dihydroxyquinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Butylamino)-5,8-dihydroxy-2,3-dihydronaphthalene-1,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene derivatives, which are functionalized to introduce the necessary hydroxyl and amino groups.
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
6-(Butylamino)-5,8-dihydroxy-2,3-dihydronaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety back to hydroquinone.
Substitution: The butylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and amines.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Chemistry: It is used as a precursor for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Mechanism of Action
The mechanism of action of 6-(Butylamino)-5,8-dihydroxy-2,3-dihydronaphthalene-1,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific pathways, depending on its chemical structure and the nature of the target. For example, it has been shown to inhibit cyclin-dependent kinase 4, which is involved in cell cycle regulation.
Comparison with Similar Compounds
Similar Compounds
2-Butyl-6-(butylamino)-1H-benz(de)isoquinoline-1,3(2H)-dione:
Butylamino-pyrimido[4’,5’4,5]selenolo(2,3-b)quinoline: This compound has shown cytotoxic and cytostatic properties, making it a potential candidate for cancer treatment.
Uniqueness
6-(Butylamino)-5,8-dihydroxy-2,3-dihydronaphthalene-1,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
101663-60-9 |
---|---|
Molecular Formula |
C14H17NO4 |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
6-(butylamino)-5,8-dihydroxy-2,3-dihydronaphthalene-1,4-dione |
InChI |
InChI=1S/C14H17NO4/c1-2-3-6-15-8-7-11(18)12-9(16)4-5-10(17)13(12)14(8)19/h7,15,18-19H,2-6H2,1H3 |
InChI Key |
XVOWBFCPVRPKBK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=CC(=C2C(=O)CCC(=O)C2=C1O)O |
Origin of Product |
United States |
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